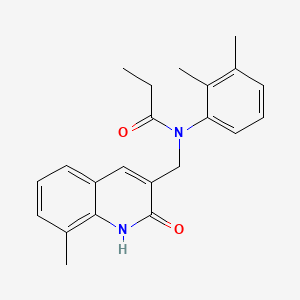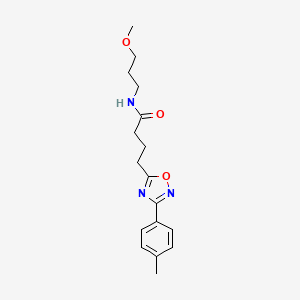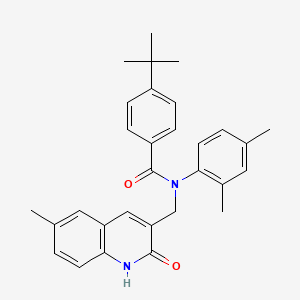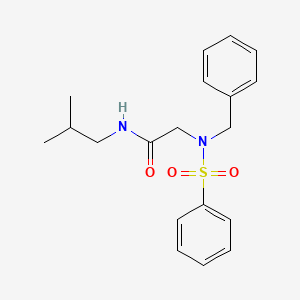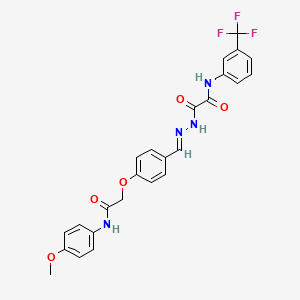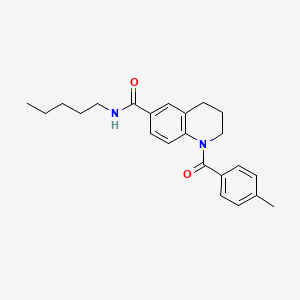
1-(4-methylbenzoyl)-N-(2-methylpropyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylbenzoyl)-N-(2-methylpropyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a chemical compound that has been extensively studied due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK).
Mécanisme D'action
TAK-659 selectively inhibits the enzyme 1-(4-methylbenzoyl)-N-(2-methylpropyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, which plays a crucial role in B-cell signaling. This compound is involved in the activation of B-cells, which play a role in the immune response. By inhibiting this compound, TAK-659 prevents the activation of B-cells, leading to a decrease in the production of antibodies and cytokines.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to inhibit B-cell activation, thereby reducing the production of antibodies and cytokines. TAK-659 has also been shown to have anti-tumor effects in B-cell malignancies, such as CLL and MCL. Additionally, TAK-659 has been shown to have anti-inflammatory effects by inhibiting the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for lab experiments. It is a selective inhibitor of 1-(4-methylbenzoyl)-N-(2-methylpropyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, which allows for the specific targeting of B-cell signaling. TAK-659 has also been shown to have low toxicity in preclinical studies. However, TAK-659 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, TAK-659 has a short half-life, which can limit its efficacy in vivo.
Orientations Futures
There are several future directions for the study of TAK-659. One potential direction is the development of TAK-659 as a therapeutic agent for B-cell malignancies, autoimmune diseases, and inflammatory diseases. Additionally, the study of TAK-659 could lead to a better understanding of B-cell signaling and its role in the immune response. Further research is needed to optimize the synthesis of TAK-659 and to improve its pharmacokinetic properties. Finally, the study of TAK-659 could lead to the development of new inhibitors of 1-(4-methylbenzoyl)-N-(2-methylpropyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide with improved efficacy and safety profiles.
Conclusion
In conclusion, TAK-659 is a chemical compound that has been extensively studied for its potential applications in various fields. The selective inhibition of this compound by TAK-659 has been shown to be effective in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory diseases. TAK-659 has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of TAK-659, including the development of TAK-659 as a therapeutic agent and the optimization of its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of TAK-659 involves the reaction of 4-methylbenzoyl chloride with 2-methylpropylamine to form 1-(4-methylbenzoyl)-N-(2-methylpropyl)amine. This intermediate is then reacted with 1,2,3,4-tetrahydroquinoline-6-carboxylic acid to form TAK-659. The synthesis of TAK-659 has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential applications in various fields, including cancer therapy, autoimmune diseases, and inflammatory diseases. The selective inhibition of 1-(4-methylbenzoyl)-N-(2-methylpropyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide by TAK-659 has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has also been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, by inhibiting B-cell activation. Additionally, TAK-659 has been shown to have anti-inflammatory effects by inhibiting the production of cytokines.
Propriétés
IUPAC Name |
1-(4-methylbenzoyl)-N-pentyl-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-3-4-5-14-24-22(26)20-12-13-21-19(16-20)7-6-15-25(21)23(27)18-10-8-17(2)9-11-18/h8-13,16H,3-7,14-15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKKTJJDINCUDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7708455.png)
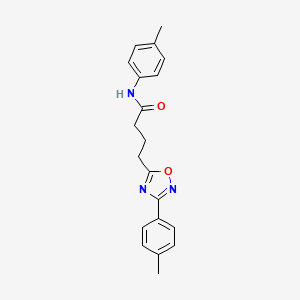
![4-(4-chlorophenyl)sulfonyl-N-[(2-methylphenyl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7708463.png)

![4-[[2-[Benzenesulfonyl(benzyl)amino]acetyl]amino]benzamide](/img/structure/B7708473.png)
![1-Acetyl-3,5,7-trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione](/img/structure/B7708480.png)


